molecular formula C9H8BrF B2374526 1-bromo-6-fluoro-2,3-dihydro-1H-indene CAS No. 1188147-00-3

1-bromo-6-fluoro-2,3-dihydro-1H-indene

Cat. No.: B2374526
CAS No.: 1188147-00-3
M. Wt: 215.065
InChI Key: FXUWRVDNJUZFRM-UHFFFAOYSA-N
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Description

1-Bromo-6-fluoro-2,3-dihydro-1H-indene is a halogenated dihydroindene derivative of high interest in medicinal and organic chemistry. Its molecular formula is C9H8BrF, with a molecular weight of 215.06 g/mol . This compound serves as a versatile and crucial synthetic intermediate, or building block, for the construction of more complex molecules. The presence of both bromine and fluorine atoms on the fused benzene ring makes it a valuable substrate for further functionalization via cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination, and for exploring structure-activity relationships (SAR) . The core indene scaffold is structurally related to psychoactive agents like indatraline, which are known to modulate monoamine transporters, suggesting potential applications in neuropharmacological research . Furthermore, related halogenated indene derivatives have shown promising biological activity in preliminary research, including significant anticancer properties in vitro. Studies on similar structures have demonstrated potent inhibition of cyclin-dependent kinases (CDKs) and cytotoxicity against various human cancer cell lines, such as cervical adenocarcinoma (HeLa), malignant melanoma (A375), and colon carcinoma (HCT116) . As a reagent, it is typically supplied as a neat liquid or solid. It is recommended to store it under an inert atmosphere and at cold temperatures (2-8°C) to ensure stability . This product is strictly for research and further manufacturing applications. It is not intended for diagnostic or therapeutic use, nor for human consumption. Please refer to the Safety Data Sheet (SDS) for comprehensive handling and hazard information.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-bromo-6-fluoro-2,3-dihydro-1H-indene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrF/c10-9-4-2-6-1-3-7(11)5-8(6)9/h1,3,5,9H,2,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXUWRVDNJUZFRM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1Br)C=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Spectroscopic Characterization and Structural Analysis of 1 Bromo 6 Fluoro 2,3 Dihydro 1h Indene Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for the determination of the molecular structure of organic compounds in solution. Through the analysis of one-dimensional (¹H, ¹³C, ¹⁹F) and two-dimensional NMR spectra, a complete picture of the atomic arrangement and connectivity within the 1-bromo-6-fluoro-2,3-dihydro-1H-indene molecule can be constructed.

The ¹H NMR spectrum of this compound is predicted to provide key information about the number of different types of protons and their neighboring environments. The spectrum would be characterized by signals in both the aliphatic and aromatic regions.

The proton at the C1 position, being a benzylic methine proton adjacent to a bromine atom, is expected to appear as a triplet downfield in the aliphatic region, typically around 5.5-5.8 ppm, due to coupling with the two adjacent C2 protons. The protons on the C2 and C3 carbons of the five-membered ring will exhibit more complex splitting patterns due to both geminal and vicinal coupling. The C2 protons, diastereotopic due to the chiral center at C1, would likely appear as two separate multiplets in the range of 2.5-3.2 ppm. The C3 protons, also a multiplet, would be expected around 3.0-3.4 ppm.

In the aromatic region, three distinct signals are anticipated. The fluorine atom at C6 will significantly influence the chemical shifts and coupling constants of the aromatic protons through space and through bonds. The proton at C7, ortho to the fluorine, would likely appear as a triplet. The proton at C5, meta to the fluorine and ortho to the fused ring junction, would be a doublet of doublets. The proton at C4, para to the fluorine, is also expected to be a doublet of doublets.

Predicted ¹H NMR Data for this compound

ProtonPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
H15.5 - 5.8t~7-8
H2a2.8 - 3.2m-
H2b2.5 - 2.9m-
H3a3.2 - 3.4m-
H3b3.0 - 3.2m-
H47.2 - 7.4dd~8, ~2
H57.0 - 7.2dd~8, ~5
H76.9 - 7.1t~9

Note: This data is predictive and based on the analysis of analogous compounds.

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For this compound, nine distinct carbon signals are expected. The chemical shifts are influenced by the nature of the substituents (bromine and fluorine) and the hybridization of the carbon atoms.

The C1 carbon, bonded to the bromine atom, is predicted to be in the range of 50-55 ppm. The aliphatic carbons C2 and C3 would appear further upfield, typically between 30-40 ppm. The aromatic carbons will be observed in the downfield region (110-150 ppm). The carbon directly attached to the fluorine atom (C6) will show a large C-F coupling constant and is expected to have a chemical shift in the range of 160-165 ppm. The other aromatic carbons will have their chemical shifts influenced by the positions of the bromine and fluorine atoms.

Predicted ¹³C NMR Data for this compound

CarbonPredicted Chemical Shift (δ, ppm)
C150 - 55
C230 - 35
C335 - 40
C3a140 - 145
C4125 - 130
C5115 - 120
C6160 - 165 (d, ¹JCF ≈ 245 Hz)
C7110 - 115 (d, ²JCF ≈ 25 Hz)
C7a145 - 150

Note: This data is predictive and based on the analysis of analogous compounds. 'd' denotes a doublet due to C-F coupling.

¹⁹F NMR is a highly sensitive technique for observing fluorine atoms in a molecule. For this compound, a single signal is expected in the ¹⁹F NMR spectrum. The chemical shift of this signal provides information about the electronic environment of the fluorine atom. For a fluorine atom attached to an aromatic ring, the chemical shift is typically in the range of -110 to -125 ppm relative to a standard such as CFCl₃. The signal would likely appear as a multiplet due to coupling with the neighboring aromatic protons.

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the molecular structure.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal the coupling relationships between protons. For instance, a cross-peak between the signal at ~5.6 ppm (H1) and the multiplets in the 2.5-3.2 ppm region would confirm the connectivity between the C1 proton and the C2 protons. Similarly, correlations between the aromatic protons would help in assigning their specific positions on the benzene (B151609) ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. An HSQC spectrum would show a cross-peak between each proton signal and the signal of the carbon to which it is attached. This would allow for the definitive assignment of the ¹³C signals for all protonated carbons.

Mass Spectrometry for Molecular Formula and Fragmentation Pathway Analysis

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of a compound. For this compound (C₉H₈BrF), the high-resolution mass spectrum would show a characteristic isotopic pattern for the molecular ion [M]⁺ due to the presence of the two naturally occurring isotopes of bromine, ⁷⁹Br and ⁸¹Br, which have nearly equal abundance (50.7% and 49.3%, respectively). This would result in two peaks of almost equal intensity at m/z values corresponding to [C₉H₈⁷⁹BrF]⁺ and [C₉H₈⁸¹BrF]⁺.

The fragmentation pattern in the mass spectrum provides valuable structural information. Common fragmentation pathways for this molecule would likely involve:

Loss of a bromine radical (•Br): This would result in a prominent peak at [M-Br]⁺.

Loss of HBr: A peak corresponding to [M-HBr]⁺ might also be observed.

Retro-Diels-Alder reaction: Cleavage of the five-membered ring could lead to the formation of characteristic fragment ions.

Predicted Mass Spectrometry Data for this compound

IonPredicted m/zDescription
[M]⁺214/216Molecular ion peak showing bromine isotope pattern
[M-Br]⁺135Loss of a bromine radical
[M-HBr]⁺134Loss of hydrogen bromide

Note: This data is predictive and based on known fragmentation patterns of similar compounds.

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification

IR Spectroscopy: The IR spectrum of this compound would be expected to show characteristic absorption bands for:

Aromatic C-H stretching: ~3000-3100 cm⁻¹

Aliphatic C-H stretching: ~2850-3000 cm⁻¹

Aromatic C=C stretching: ~1450-1600 cm⁻¹

C-F stretching: ~1200-1300 cm⁻¹

C-Br stretching: ~500-600 cm⁻¹

Raman Spectroscopy: Raman spectroscopy would provide complementary information, particularly for the non-polar bonds. The aromatic ring vibrations would be expected to show strong signals in the Raman spectrum.

The combination of these spectroscopic techniques provides a comprehensive and detailed structural analysis of this compound, allowing for its unambiguous identification and characterization.

X-ray Crystallography for Solid-State Structure and Absolute Configuration Determination

X-ray crystallography is an unparalleled technique for the definitive determination of the three-dimensional structure of a crystalline solid. This method provides precise information on bond lengths, bond angles, and the absolute stereochemistry of chiral centers. For derivatives of 2,3-dihydro-1H-indene, X-ray crystallography has been instrumental in confirming their molecular architecture.

The process involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The positions and intensities of the diffracted beams are used to calculate the electron density map of the molecule, from which the atomic positions can be determined. For chiral molecules that crystallize in a non-centrosymmetric space group, anomalous dispersion effects can be used to determine the absolute configuration of the stereocenters.

Table 1: Representative Crystallographic Data for a Bromo-Dihydro-Indene Analogue

ParameterValue
Chemical FormulaC₁₁H₁₁BrO₃
Crystal SystemMonoclinic
Space GroupP2₁/n
a (Å)8.345(2)
b (Å)13.578(3)
c (Å)9.876(2)
β (°)98.765(4)
Volume (ų)1102.9(4)
Z4

Note: The data presented is for 4-bromo-5,7-dimethoxy-2,3-dihydro-1H-inden-1-one, a structural analogue, to illustrate the type of information obtained from an X-ray crystallographic analysis.

Chiroptical Methods for Enantiomeric Excess and Absolute Configuration Determination

Chiroptical methods are essential for characterizing chiral substances, providing information on the enantiomeric purity and the absolute configuration of the molecules. These techniques rely on the differential interaction of chiral molecules with left- and right-circularly polarized light.

Electronic Circular Dichroism (ECD) spectroscopy is a powerful technique for determining the absolute configuration of chiral molecules in solution. It measures the difference in absorption of left- and right-circularly polarized light as a function of wavelength. The resulting ECD spectrum, with its characteristic positive and negative Cotton effects, is a unique fingerprint of a specific enantiomer.

The bromination of the indane scaffold at the C-1 position creates a chiral center, leading to a racemic mixture of (R)- and (S)-1-bromo-2,3-dihydro-1H-indene. For a specific enantiomer of this compound, the ECD spectrum would be compared with theoretical spectra calculated using quantum chemical methods. A good agreement between the experimental and calculated spectra allows for the unambiguous assignment of the absolute configuration.

Table 2: Hypothetical ECD Data for Enantiomers of a 1-Bromo-Indane Analogue

EnantiomerWavelength (nm)Δελ (M⁻¹cm⁻¹)
(R)-enantiomer280+2.5
250-1.8
(S)-enantiomer280-2.5
250+1.8

Note: This table presents hypothetical data to illustrate the expected opposite Cotton effects for a pair of enantiomers.

Optical rotation is the rotation of the plane of linearly polarized light as it passes through a solution of a chiral compound. The magnitude and direction of this rotation are measured using a polarimeter. The specific rotation, [α], is a characteristic physical property of a chiral compound and is dependent on the wavelength of light used (typically the sodium D-line at 589 nm), the temperature, the solvent, and the concentration.

For a pair of enantiomers, the specific rotation will have the same magnitude but opposite signs. A positive (+) or dextrorotatory rotation indicates a clockwise rotation of the plane of polarized light, while a negative (-) or levorotatory rotation indicates a counter-clockwise rotation. By measuring the observed rotation of a sample, its enantiomeric excess (ee) can be determined if the specific rotation of the pure enantiomer is known. The absolute configuration of an enantiomer can often be assigned by comparing its sign of rotation to that of structurally similar compounds with known configurations.

Table 3: Illustrative Optical Rotation Data for a Chiral Bromo-Indane Derivative

CompoundSpecific Rotation [α]²⁰DEnantiomeric Excess (ee)
Enantiomer A+35.2° (c 1.0, CHCl₃)>99%
Enantiomer B-34.9° (c 1.0, CHCl₃)>99%
Racemic Mixture0%

Note: This data is illustrative and represents typical values that would be obtained for a pair of enantiopure bromo-indane analogues and their racemic mixture.

Computational Chemistry and Theoretical Investigations of Halogenated Dihydroindenes

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of molecules. By solving approximations of the Schrödinger equation, these methods can predict a wide range of chemical phenomena with high accuracy.

Density Functional Theory (DFT) has become a primary tool for investigating the electronic structure of molecules due to its favorable balance of accuracy and computational cost. acs.org For a molecule like 1-bromo-6-fluoro-2,3-dihydro-1H-indene, DFT calculations can elucidate its ground state properties, including molecular geometry, electronic distribution, and molecular orbital energies.

DFT studies on halogenated aromatic compounds reveal that the introduction of halogens significantly alters the electronic properties of the parent molecule. nih.gov For instance, the bromine and fluorine atoms in this compound have a considerable impact on the molecule's dipole moment and electrostatic potential surface. The high electronegativity of fluorine and the polarizability of bromine are key factors in these modifications.

Calculations would typically involve geometry optimization to find the lowest energy conformation of the molecule. This is followed by frequency calculations to ensure the optimized structure is a true minimum on the potential energy surface. From these calculations, a wealth of data can be extracted, as illustrated in the hypothetical data table below, which is based on typical results for similar halogenated compounds.

| C-F Bond Length | 1.36 Å | The distance between the carbon and fluorine atoms, typically a strong and short bond due to fluorine's high electronegativity. |

Note: The values in this table are illustrative and represent typical outcomes of DFT calculations for similar molecules.

Furthermore, Natural Bond Orbital (NBO) analysis can be performed to understand donor-acceptor interactions within the molecule, and the molecular electrostatic potential (MEP) can be mapped to identify regions susceptible to electrophilic or nucleophilic attack. chemrxiv.org

DFT is also a powerful tool for exploring the mechanisms of chemical reactions by mapping out the potential energy surface that connects reactants, transition states, and products. For this compound, a key reaction of interest would be nucleophilic substitution at the benzylic carbon bearing the bromine atom.

Theoretical calculations can model the reaction pathway of such a substitution. This involves locating the transition state structure, which is a first-order saddle point on the potential energy surface. The energy difference between the reactants and the transition state gives the activation energy barrier for the reaction, a critical parameter for determining reaction rates. These computational approaches can also help elucidate the stereochemical outcome of reactions.

For instance, a computational study could compare the energy barriers for an SN1 versus an SN2 pathway, providing insights into which mechanism is more favorable under different conditions. The influence of the fluorine substituent on the reactivity of the benzylic bromide could also be quantified. While specific studies on this exact molecule are not prevalent, the methodologies are well-established for predicting such pathways. researchgate.net

Molecular Modeling for Conformational Analysis and Intermolecular Interactions

The 2,3-dihydro-1H-indene core is not perfectly flat. The five-membered ring adopts a puckered conformation to relieve ring strain. Molecular modeling, using methods ranging from molecular mechanics to DFT, can be employed to investigate the conformational landscape of this compound.

The primary conformational flexibility arises from the "envelope" or "twist" conformations of the cyclopentene (B43876) ring. Computational methods can calculate the relative energies of these conformers and the energy barriers for their interconversion. researchgate.net The presence of the bulky bromine atom at the C1 position will likely favor a conformation that minimizes steric hindrance.

Beyond the intramolecular aspects, molecular modeling can also provide insights into intermolecular interactions, excluding specific drug-receptor binding. In a condensed phase, molecules of this compound would interact through a combination of forces:

Van der Waals forces: These are ubiquitous and arise from temporary fluctuations in electron density.

Dipole-dipole interactions: Due to the molecule's significant dipole moment, these electrostatic interactions will play a role in the orientation of molecules in a liquid or solid state.

Halogen bonding: As discussed in the next section, the bromine atom can act as a halogen bond donor.

Computational techniques can simulate the behavior of a collection of these molecules, providing information on properties like packing in a crystal lattice or behavior in a solution.

Theoretical Studies on Halogen Bonding in Dihydroindene Systems

Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species, interacting with a nucleophile. chemistryviews.orgmdpi.com This phenomenon is due to the anisotropic distribution of electron density around the halogen atom, resulting in a region of positive electrostatic potential (the σ-hole) along the axis of the C-X bond. researchgate.netnih.gov

In this compound, the bromine atom is a potential halogen bond donor. Theoretical studies are crucial for characterizing these interactions. DFT calculations can be used to model the interaction between the bromine atom of this molecule and a Lewis base (a halogen bond acceptor), such as a carbonyl oxygen or a nitrogen atom in another molecule.

These studies can predict the geometry and strength of the halogen bond. Key parameters that are typically calculated are summarized in the table below.

Table 2: Typical Characteristics of a C-Br···O Halogen Bond Investigated by Theoretical Methods

Parameter Typical Calculated Value/Characteristic Significance
Interaction Energy -3 to -5 kcal/mol Indicates a moderately strong non-covalent interaction, comparable to some hydrogen bonds. nih.gov
Br···O Distance 2.8 - 3.2 Å Shorter than the sum of the van der Waals radii, indicating a significant attractive interaction.
C-Br···O Angle ~180° High directionality is a hallmark of halogen bonding, with the angle approaching linearity.

| Nature of Interaction | Primarily electrostatic and dispersion | Energy decomposition analysis shows the relative contributions of different physical forces to the bond. mdpi.com |

Strategic Applications of Halogenated Dihydroindenes As Building Blocks in Complex Organic Synthesis

Role as Versatile Precursors for Diverse Organic Transformations

1-bromo-6-fluoro-2,3-dihydro-1H-indene serves as a highly adaptable precursor for a wide array of organic transformations. The reactivity of the compound is largely dictated by the carbon-bromine bond at the C-1 position, which is susceptible to both nucleophilic substitution and elimination reactions. This inherent reactivity allows for the introduction of a diverse range of functional groups, thereby enabling the synthesis of a multitude of indane derivatives.

The bromine atom can be readily displaced by various nucleophiles, including amines, alcohols, and thiols, to furnish the corresponding 1-substituted-6-fluoro-2,3-dihydro-1H-indenes. These reactions are fundamental to the construction of more complex molecular architectures. Furthermore, the bromo-indane can participate in cross-coupling reactions, such as Suzuki and Sonogashira couplings, to form carbon-carbon bonds, thus providing a pathway to arylated and alkynylated indane derivatives.

The fluorine atom on the aromatic ring, while generally less reactive than the bromine, can influence the electronic properties of the molecule and can be a site for further functionalization under specific conditions. The presence of both halogen atoms allows for sequential and site-selective reactions, enhancing the synthetic utility of this building block.

Below is a table summarizing the types of transformations that this compound can undergo:

Reaction Type Reagents/Conditions Product Type Reference
Nucleophilic SubstitutionAmines, Alcohols, Thiols1-Amino/Alkoxy/Thio-6-fluoro-2,3-dihydro-1H-indenes
EliminationStrong Base6-Fluoro-1H-indene
Suzuki CouplingArylboronic acids, Pd catalyst, Base1-Aryl-6-fluoro-2,3-dihydro-1H-indenes
Sonogashira CouplingTerminal alkynes, Pd/Cu catalyst, Base1-Alkynyl-6-fluoro-2,3-dihydro-1H-indenes
Grignard Reagent FormationMagnesium1-(6-Fluoro-2,3-dihydro-1H-indenyl)magnesium bromide

Integration into Multi-Step Total Synthesis of Natural Products and Analogues

While specific examples of the integration of this compound into the total synthesis of natural products are not extensively documented in the literature, the indane scaffold itself is a core component of numerous biologically active natural products. The functional handles present in this compound make it a valuable synthon for the construction of such complex molecules.

The strategic introduction of this building block could provide a convergent and efficient route to key intermediates in the synthesis of natural products containing the indane nucleus. The ability to further elaborate the molecule at both the benzylic position and the aromatic ring offers a high degree of flexibility in the synthetic design. For instance, the bromine atom could be replaced with a carbon-based substituent that forms a crucial part of the natural product's carbon skeleton, while the fluorine atom could be retained to modulate the biological activity of the final compound.

The development of synthetic routes utilizing this compound would be a significant contribution to the field of total synthesis, potentially enabling the synthesis of novel analogues of existing natural products with improved pharmacological properties.

Utilization in the Design and Synthesis of Indane-Containing Scaffolds for Medicinal Chemistry Research

The indane framework is a "privileged scaffold" in medicinal chemistry, meaning it is a structural motif that is capable of binding to multiple biological targets with high affinity. eburon-organics.com Consequently, indane derivatives have been extensively explored for the development of new therapeutic agents. The incorporation of fluorine atoms into drug candidates is a common strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability.

This compound is therefore a highly attractive starting material for the synthesis of novel indane-containing scaffolds for medicinal chemistry research. The versatility of this precursor allows for the generation of large libraries of compounds with diverse substituents at the 1-position. These libraries can then be screened for biological activity against a wide range of therapeutic targets.

Research has shown that substituted indanes exhibit a broad spectrum of biological activities, including anti-inflammatory, anticancer, and neuroprotective effects. eburon-organics.com The synthesis of novel derivatives from this compound could lead to the discovery of new drug candidates with improved efficacy and safety profiles.

The following table highlights some of the therapeutic areas where indane-based compounds have shown promise:

Therapeutic Area Example of Indane-Based Drug/Candidate Mechanism of Action (if known) Reference
Antiviral (HIV)IndinavirHIV protease inhibitor eburon-organics.com
Anti-inflammatorySulindacNon-steroidal anti-inflammatory drug (NSAID) eburon-organics.com
Alzheimer's DiseaseDonepezilAcetylcholinesterase inhibitor eburon-organics.com
CancerIndanocineTubulin polymerization inhibitor nih.gov

Development of Advanced Materials Precursors Incorporating Dihydroindene Moieties

The rigid and planar structure of the indene (B144670) core, which can be accessed from this compound through elimination, makes it an interesting component for the development of advanced materials. Indene-containing polymers have been investigated for their potential applications in areas such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

The presence of a fluorine atom in the dihydroindene moiety can impart desirable properties to the resulting materials, such as improved thermal stability, and modified electronic properties. This compound can serve as a monomer or a precursor to a monomer for polymerization reactions. For example, following conversion to a suitable derivative, it could be incorporated into polymer backbones via cross-coupling polymerization techniques.

The development of new polymers and functional materials derived from this compound is an emerging area of research with the potential for significant technological impact.

Q & A

Basic Questions

What synthetic methodologies are optimal for preparing 1-bromo-6-fluoro-2,3-dihydro-1H-indene?

A two-step approach is commonly employed:

Halogenation of the indene backbone : Bromination at the 1-position can be achieved using N-bromosuccinimide (NBS) under radical initiation, while fluorination at the 6-position typically requires electrophilic fluorinating agents like Selectfluor™ in anhydrous conditions .

Reduction of carbonyl intermediates : For dihydro-indene derivatives, catalytic hydrogenation (e.g., Pd/C, H₂) or NaBH₄ reduction of ketone precursors (e.g., 6-fluoro-1-indanone) is effective .
Key data : Reaction yields for similar bromo-fluoro indene derivatives range from 21% (for multi-step syntheses) to 71% (optimized catalytic procedures) .

How should solubility and stability be optimized for this compound in experimental settings?

  • Solubility : The compound is sparingly soluble in water but dissolves well in polar aprotic solvents (e.g., DMSO, DMF) and halogenated solvents (e.g., dichloromethane). Co-solvents like ethanol (10–20% v/v) enhance aqueous solubility for biological assays .
  • Storage : Store under inert gas (argon) at 2–8°C in amber vials to prevent photodegradation and moisture absorption. Purity >98% is critical to avoid side reactions .

What analytical techniques are recommended for structural confirmation?

  • NMR Spectroscopy : ¹H and ¹³C NMR (CDCl₃ or DMSO-d₆) resolve diastereotopic protons in the dihydroindene ring and confirm halogen positions. For example, ¹⁹F NMR (δ ~ -110 ppm) verifies fluorine substitution .
  • Mass Spectrometry : High-resolution MS (ESI or EI) identifies molecular ions (e.g., [M+H]⁺ at m/z 229.0 for C₉H₈BrF) and isotopic patterns for bromine (1:1 ratio for ⁷⁹Br/⁸¹Br) .

Advanced Research Questions

How do electronic effects of bromine and fluorine influence regioselectivity in cross-coupling reactions?

Bromine acts as a leaving group in Suzuki-Miyaura couplings, while fluorine’s electron-withdrawing nature directs electrophilic attacks. For example:

  • Palladium-catalyzed couplings : Bromine at the 1-position facilitates aryl-aryl bond formation with boronic acids, whereas the 6-fluoro group stabilizes intermediates via inductive effects. Computational studies (DFT) suggest a 0.3 eV lower activation energy for reactions at the brominated site .
    Contradiction note : Some studies report reduced reactivity when both halogens are present due to steric hindrance, requiring optimized ligands (e.g., XPhos) .

What strategies resolve contradictions in bioactivity data across halogenated indene analogs?

  • Structural analogs : Compare 1-bromo-6-fluoro with 5-bromo-7-chloro derivatives (CAS 1260018-37-8). Bioactivity discrepancies (e.g., IC₅₀ variations in kinase assays) may arise from differences in halogen electronegativity and lipophilicity (ClogP: 2.1 vs. 2.5) .
  • Dosage adjustments : Fluorine’s smaller van der Waals radius (~1.47 Å) enhances target binding in sterically constrained pockets, necessitating lower concentrations (10–50 µM vs. 100 µM for bulkier halogens) .

How can computational modeling predict metabolic stability of this compound?

  • In silico tools : Use SwissADME or ADMET Predictor™ to estimate CYP450 metabolism. Fluorine’s resistance to oxidative degradation increases half-life (t₁/₂ > 4 hrs) compared to non-fluorinated analogs .
  • Key parameters : Polar surface area (PSA < 60 Ų) and rotatable bonds (n = 2) suggest moderate blood-brain barrier permeability, validated in rodent models .

Safety and Compliance

  • GHS Classification : Acute toxicity (Category 4), skin irritation (Category 2). Use PPE (gloves, goggles) and fume hoods during handling .
  • Waste disposal : Halogenated waste must be incinerated at >1,000°C to prevent dioxin formation .

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